REACTION_CXSMILES
|
[CH2:1]([O:3]C(=O)C=C(C)C=CCC(C)CCCC(C)(OCC#C)C)C.[CH3:24][CH:25]([CH2:33][CH:34]=[O:35])[CH2:26][CH2:27][CH2:28][C:29]([OH:32])([CH3:31])[CH3:30].[CH3:36]OC(O)O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])(=O)C.[Na+]>CO>[CH3:36][O:35][CH:34]([O:3][CH3:1])[CH2:33][CH:25]([CH3:24])[CH2:26][CH2:27][CH2:28][C:29]([CH3:31])([OH:32])[CH3:30] |f:4.5|
|
Name
|
material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C(C=CCC(CCCC(C)(OCC#C)C)C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCC(C)(C)O)CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice, with a solution of 0.5 g
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated on a rotary evaporator at 50°C
|
Type
|
DISTILLATION
|
Details
|
Upon distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CCCC(C)(O)C)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |